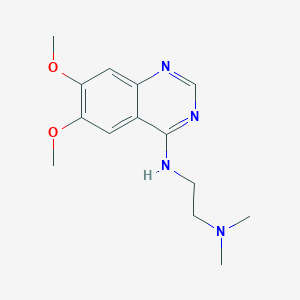![molecular formula C9H14N2OS B256154 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用機序
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is metabolized in the body to form MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in dopaminergic neurons, where it interferes with mitochondrial function and leads to cell death.
Biochemical and Physiological Effects:
The neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ have been extensively studied. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been shown to cause a rapid and irreversible loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum. This results in motor deficits that are similar to those observed in Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying Parkinson's disease and developing potential treatments. However, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in laboratory experiments is limited by its toxicity and potential for off-target effects.
将来の方向性
There are several potential directions for future research on 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide. One area of interest is the development of new treatments for Parkinson's disease based on the selective destruction of dopaminergic neurons. Another area of interest is the investigation of the neurotoxic effects of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide and its metabolite MPP+ on other brain regions and cell types. Additionally, the use of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide in combination with other compounds may provide new insights into the underlying mechanisms of Parkinson's disease and other neurodegenerative disorders.
合成法
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can be synthesized through a multistep process that involves the reaction of 2-methyl-1,3-thiazol-4-ylmethanol with 2-bromo-2-methylpropionyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide.
科学的研究の応用
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has been widely used in scientific research to study its potential therapeutic benefits. One of the most notable applications of 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is in the study of Parkinson's disease. 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is known to selectively destroy dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. This makes 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide a useful tool for studying the disease and developing potential treatments.
特性
製品名 |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
|---|---|
分子式 |
C9H14N2OS |
分子量 |
198.29 g/mol |
IUPAC名 |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-6(2)9(12)10-4-8-5-13-7(3)11-8/h5-6H,4H2,1-3H3,(H,10,12) |
InChIキー |
QMLXSLDKEYTZFT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)CNC(=O)C(C)C |
正規SMILES |
CC1=NC(=CS1)CNC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)


![2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
![2-[4-(1-Pyrrolidinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256102.png)

![2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B256104.png)
![N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B256105.png)